The compound belongs to the class of amines and can be categorized as a secondary amine due to the presence of the piperidine moiety. Its IUPAC name is (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine, and it has the CAS number 147769-93-5. The molecular formula is C16H26N2, and its molecular weight is approximately 250.39 g/mol.
The synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine typically involves several key steps:
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time. Enzymatic methods using lipase can also enhance selectivity and yield .
The molecular structure of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine can be described as follows:
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions (temperature and solvent) to ensure high yields and selectivity.
The mechanism of action for 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine primarily relates to its role as an intermediate in synthesizing Repaglinide. Repaglinide acts by stimulating insulin secretion from pancreatic beta cells through closure of ATP-sensitive potassium channels. This leads to depolarization of the cell membrane and subsequent calcium influx, promoting insulin release .
Studies have shown that compounds with similar structures exhibit significant biological activity due to their ability to interact with specific receptors involved in glucose metabolism.
The physical and chemical properties of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine are critical for its application in pharmaceuticals:
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine serves primarily as an intermediate in pharmaceutical synthesis:
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a chiral amine compound with systematic IUPAC name (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. Its molecular formula is C₁₆H₂₆N₂, corresponding to a molecular weight of 246.39–246.40 g/mol [3] [8] [9]. The compound features a stereogenic center, with the pharmacologically relevant enantiomer designated as the (S)-configuration [3] [6].
Synonyms and identifiers:
Structural characteristics: The molecule integrates two key moieties:
Table 1: Key Molecular Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₆H₂₆N₂ | [3] |
Molecular Weight | 246.39–246.40 g/mol | [9] |
Density | 0.990–1.0 g/cm³ | [8] |
Boiling Point | 370.5 ± 25.0 °C (predicted) | [3] |
Optical Activity | [α] (S)-enantiomer specified | [6] |
CAS Number (free base) | 147769-93-5 | [3] |
The piperidine nitrogen acts as a hydrogen bond acceptor, while the primary amine group provides nucleophilicity for downstream chemical modifications [6] [8]. Crystallographic studies of its salts (e.g., N-acetylglutamate) confirm the spatial orientation of these functional groups [6].
This compound emerged as a critical intermediate during the 1990s in the synthesis of Repaglinide, a rapid-acting prandial glucose regulator for type 2 diabetes mellitus [2] [5]. Patent EP0965591A1 (1999) specifically claims its use in the "long-term therapy of diabetes mellitus," highlighting its role in constructing the carboxy terminus of Repaglinide via amide bond formation [2]. The (S)-enantiomer is exclusively utilized due to its stereocomplementarity with the pharmacological target [6].
Evolution of synthetic routes:
Table 2: Historical Milestones in Synthesis
Year | Development | Significance | Reference |
---|---|---|---|
1999 | Patent for diabetes therapy use | Established medicinal application | [2] |
Pre-2011 | NiCl₂-NaBH₄ reduction | Low yield (~70%), impurities, environmental concerns | [5] |
2011 | Catalytic hydrogenation process | 95.5% yield; greener chemistry | [5] |
2016 | Titanium-mediated asymmetric route | Enhanced enantiopurity (>97% ee) | [7] |
The compound’s structural simplicity belies its significance in optimizing Repaglinide manufacturing. Its synthesis represents a convergence of chiral chemistry, green chemistry principles, and target-oriented medicinal chemistry [5] [7]. Salt forms (e.g., N-acetyl-L-glutamate salt, CAS 219921-94-5) were subsequently developed to improve crystallinity and handling [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0